3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methyl group, and an isoxazole ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the sulfonylation of the phenyl ring and the attachment of the tetrahydro-2-furanylmethyl group through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent reaction conditions to ensure purity and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The isoxazole ring is known to interact with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Uniqueness
Compared to similar compounds, 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-14-20(21(26-31-14)18-6-2-3-7-19(18)23)22(27)25-15-8-10-17(11-9-15)32(28,29)24-13-16-5-4-12-30-16/h2-3,6-11,16,24H,4-5,12-13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEYOXJZFLZJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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